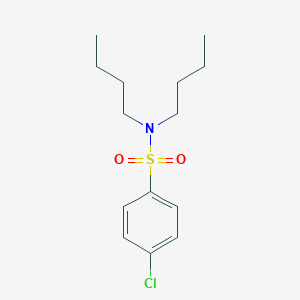

N,N-Dibutyl-4-chlorobenzenesulfonamide

Description

Contextualization within Sulfonamide Chemical Research

The sulfonamide functional group, characterized by a sulfonyl group connected to a nitrogen atom (-SO2N-), is a cornerstone in medicinal and materials chemistry. researchgate.net Compounds bearing this moiety are recognized as a pharmacologically significant class, with many derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netontosight.ai The academic interest in sulfonamides stems from their versatile synthesis and the tunable nature of their chemical and physical properties through substitution on the nitrogen atom and the aromatic ring. researchgate.net

The synthesis of N-substituted sulfonamides, including N,N-Dibutyl-4-chlorobenzenesulfonamide, generally involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netajphs.com In this case, 4-chlorobenzenesulfonyl chloride is reacted with dibutylamine (B89481). This straightforward synthetic accessibility allows researchers to generate large libraries of related compounds for structure-activity relationship (SAR) studies. Research on analogous compounds shows that the nature of the N-substituents significantly influences the molecule's conformation, crystal packing, and biological activity. researchgate.netnih.gov

Scope of Advanced Academic Inquiry for this compound

Advanced academic inquiry into this compound and its close analogs focuses on several key areas. A primary focus is the synthesis of novel derivatives and the elucidation of their three-dimensional structures using techniques such as IR, NMR spectroscopy, and X-ray crystallography. researchgate.netnsf.gov Structural analysis of related sulfonamides reveals detailed information about bond lengths, torsion angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding their behavior in biological and material systems. nsf.govresearchgate.netresearchgate.net

Furthermore, research extends to exploring the potential applications of these compounds. While many sulfonamides are investigated for their therapeutic potential, some, like the related N-Butylbenzenesulfonamide, are used commercially as plasticizers for polymers such as polyamides. nih.govchemicalbook.com Therefore, the scope of inquiry for this compound can include its potential role in materials science. The investigation into its biological activity is also a significant research avenue, given that derivatives of 4-chlorobenzenesulfonamide (B1664158) are being explored as potent inhibitors of specific biological targets. nih.gov

Physicochemical and Structural Data

The fundamental properties of this compound have been cataloged in various chemical databases. These data are foundational for any further academic or industrial research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|

Structural characterization is essential for understanding the compound's reactivity and interactions. While specific crystal structure data for this compound is not detailed in the provided search results, analysis of closely related sulfonamides provides representative data for this class of compounds.

Table 2: Representative Structural Data for Aryl Sulfonamides

| Parameter | Typical Finding |

|---|

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dibutyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVOYFRAZKMSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042186 | |

| Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-59-3 | |

| Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutyl-p-chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIBUTYL-P-CHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKK0AO0V6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of N,N-Dibutyl-4-chlorobenzenesulfonamide

The construction of the sulfonamide linkage in this compound can be achieved through various synthetic strategies. These range from well-established classical methods to innovative approaches that leverage electrochemistry and continuous flow technologies to enhance efficiency and safety.

The most conventional and widely employed method for the synthesis of this compound is the reaction of 4-chlorobenzenesulfonyl chloride with dibutylamine (B89481). This nucleophilic substitution reaction at the sulfonyl group is a cornerstone of sulfonamide synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

In a typical laboratory-scale synthesis, 4-chlorobenzenesulfonyl chloride is reacted with an N-alkyl or N-aryl amine in an aqueous medium, with the pH maintained between 9 and 10 using an aqueous solution of sodium carbonate. The reaction mixture is stirred for several hours, and upon completion, the pH is adjusted to 4-6 with concentrated HCl to precipitate the product, which is then collected by filtration. researchgate.net

A general reaction scheme for the synthesis of N-substituted-4-chlorobenzenesulfonamides is depicted below:

Scheme 1: General Synthesis of N-substituted-4-chlorobenzenesulfonamides researchgate.net

Image of the reaction of 4-chlorobenzenesulfonyl chloride with a generic N-substituted amine to yield the corresponding sulfonamide.

This classical approach is robust and applicable to a wide range of amines, providing a straightforward route to a diverse library of sulfonamide derivatives.

Electrochemical methods are gaining prominence as green and efficient alternatives for the synthesis of organic compounds, including sulfonamides. These techniques can obviate the need for harsh reagents and offer unique reactivity. An environmentally benign electrochemical method has been reported for the oxidative coupling of thiols and amines to directly form sulfonamides. This process is driven entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed in a short timeframe, with hydrogen as the only byproduct. acs.org

Another innovative electrochemical approach involves the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. nih.gov This metal-free, dehydrogenative method utilizes the inherent reactivity of the aromatic compound in a convergent reaction. The direct anodic oxidation of the arene initiates the reaction, followed by a nucleophilic attack of an amidosulfinate intermediate. The use of boron-doped diamond electrodes and a specific solvent mixture of hexafluoroisopropanol (HFIP) and acetonitrile (B52724) enables the selective formation of the desired sulfonamides in good yields. nih.gov

Recent research has also demonstrated a metal-free electrochemical method for synthesizing alkyl sulfinamides through the coupling of alkyl iodides with sulfinylamines under mild conditions. This radical-based pathway shows a broad substrate scope and is suitable for late-stage functionalization, providing efficient access to diverse sulfinamide derivatives. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Classical and Electrochemical Sulfonamide Synthesis

| Feature | Classical Amidation | Emerging Electrochemical Methods |

| Starting Materials | Sulfonyl chlorides, Amines | Thiols, Amines, (Hetero)arenes, SO₂, Alkyl iodides, Sulfinylamines |

| Reagents | Base (e.g., Na₂CO₃, pyridine) | Often catalyst- and reagent-free (driven by electricity) |

| Byproducts | Salts (e.g., NaCl, pyridinium (B92312) hydrochloride) | H₂ |

| Reaction Conditions | Typically mild to moderate temperatures | Often mild, ambient temperature |

| Advantages | Well-established, versatile | Environmentally benign, high atom economy, rapid |

| Disadvantages | Stoichiometric base required, salt waste | Requires specialized equipment, may have substrate limitations |

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. seqens.com The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for excellent control over reaction parameters, such as temperature and mixing, and enable the safe handling of highly exothermic or hazardous reactions. seqens.comrsc.org

The synthesis of sulfonamides is well-suited to flow chemistry. A modular continuous flow apparatus can be assembled from readily available parts to perform the reaction of a sulfonyl chloride with an amine. For instance, the synthesis of a sulfonamide by reacting 4-chlorobenzenesulfonyl chloride with dibenzylamine (B1670424) has been demonstrated in a single reactor coil with an in-line quench. nih.gov This approach allows for rapid reaction times, often on the order of minutes, and facilitates straightforward workup and purification. acs.org

The benefits of flow chemistry in sulfonamide synthesis include:

Enhanced Safety: Better control over exothermic reactions and the ability to handle hazardous intermediates in small, contained volumes. seqens.com

Increased Efficiency: Faster reaction rates and higher throughput compared to batch methods. seqens.comacs.org

Scalability: Seamless scaling from laboratory to production scale by extending the operation time or using parallel reactors.

Process Automation: The potential for fully automated synthesis and purification, leading to improved reproducibility and reduced manual labor. mdpi.com

Table 2: Key Parameters in Continuous Flow Sulfonamide Synthesis

| Parameter | Description | Typical Values/Conditions |

| Reactor Type | Coiled tubing (e.g., PFA, stainless steel), microreactors | Varies based on scale and reaction |

| Flow Rate | Rate at which reagents are pumped through the reactor | µL/min to mL/min |

| Residence Time | Time the reaction mixture spends in the reactor | Seconds to minutes |

| Temperature | Maintained by an external heating/cooling bath | Can range from sub-ambient to elevated temperatures |

| Back-Pressure Regulator | Maintains pressure to keep solvents in the liquid phase above their boiling points | Set according to solvent and temperature |

| Quenching | In-line addition of a quenching agent to stop the reaction | e.g., aqueous base or acid |

Precursor Synthesis and Functional Group Interconversions

The availability and purity of the starting materials are critical for the successful synthesis of the target compound. This section focuses on the synthesis of the key precursor, 4-chlorobenzenesulfonyl chloride, and the strategic considerations for subsequent derivatization.

4-Chlorobenzenesulfonyl chloride is a crucial intermediate in the synthesis of this compound and numerous other biologically active compounds. guidechem.com The most common industrial method for its preparation is the chlorosulfonation of chlorobenzene (B131634). guidechem.comchemicalbook.com

This reaction typically involves the dropwise addition of chlorobenzene to an excess of chlorosulfonic acid at a controlled temperature. One reported procedure involves adding 1.0 mole of chlorobenzene to 1.05 moles of chlorosulfonic acid at 70°C over one hour. Thionyl chloride is then added to the mixture. This method can yield 4-chlorobenzenesulfonyl chloride with high purity (95%) and in excellent yield (94.4%). Another method describes mixing chlorobenzene and chlorosulfonic acid at 35°C, followed by heating at 80°C for two hours, resulting in an 81% yield. chemicalbook.com

A variation of this process involves reacting chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal or ammonium (B1175870) salt of a mineral acid. This can lead to a high yield of the desired product. google.com

Table 3: Representative Syntheses of 4-Chlorobenzenesulfonyl Chloride

| Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |

| Chlorobenzene, Chlorosulfonic acid | Thionyl chloride, Sulfamic acid | 70°C | 3 hours | 94.4% | |

| Chlorobenzene, Chlorosulfonic acid | None | 35°C then 80°C | 2 hours | 81% | chemicalbook.com |

| Chlorobenzene, Chlorosulfonic acid | Halogenated aliphatic hydrocarbon, Alkali/Ammonium salt | Not specified | Not specified | High | google.com |

Once this compound is synthesized, further functionalization may be desired. The sulfonamide nitrogen in related primary or secondary sulfonamides can be a site for further reactions, such as alkylation or arylation. The chemo- and regioselectivity of these reactions are of paramount importance.

For primary or secondary sulfonamides, N-alkylation can be achieved using various alkylating agents in the presence of a base. The choice of base, solvent, and alkylating agent can influence the outcome of the reaction. For instance, in the N-alkylation of the indazole scaffold, the combination of sodium hydride in tetrahydrofuran (B95107) has been shown to provide high N-1 regioselectivity. beilstein-journals.org

The N-functionalization of sulfonamides can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen. However, methods have been developed to address this. For example, a Brønsted acid-catalyzed regioselective N-arylation of N-acylsulfenamides with o-quinone diimides has been reported, providing a route to N-arylated products with excellent regioselectivity under mild, metal-free conditions. nih.govacs.orgacs.org

In the context of this compound, the tertiary sulfonamide nitrogen is not available for further N-alkylation or N-arylation. However, the aromatic ring presents opportunities for further functionalization through electrophilic aromatic substitution or other cross-coupling reactions. The directing effects of the chloro and sulfonyl groups would need to be considered to achieve the desired regioselectivity in such transformations.

Mechanistic Investigations of Chemical Reactions Involving this compound and Analogues

The chemical reactivity of N,N-disubstituted arylsulfonamides, including this compound, is a subject of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry and organic synthesis. acs.orgnoelresearchgroup.com Mechanistic studies provide fundamental insights into the transformation of these compounds, enabling the development of novel synthetic methodologies and the late-stage functionalization of complex molecules. rsc.orgnih.gov Investigations often focus on analogues, such as N-haloarylsulfonamides, to probe the electronic and structural factors that govern their reaction pathways.

Electron Transfer and Redox Chemistry in N-Haloarylsulfonamides

The redox chemistry of arylsulfonamides and their derivatives, particularly N-haloarylsulfonamides, is pivotal to their synthetic utility. These compounds can participate in reactions through electron transfer processes, generating radical intermediates that lead to diverse chemical transformations. youtube.comchemrxiv.org

N-haloarylsulfonamides, such as Chloramine-T and Bromamine-T, are well-known oxidizing agents. researchgate.net Their reactivity stems from the polarized N-X (X = Cl, Br) bond, which allows them to act as sources of electrophilic halogens ("X+") or nitrogen-centered radicals. In redox reactions, the transfer of electrons can initiate cascades that result in oxidation of various substrates. youtube.com For instance, the oxidation of diclofenac (B195802) by sodium N-halo-p-toluenesulfonamides in an alkaline medium has been studied, revealing a mechanism that involves the formation of an intermediate complex prior to electron transfer and product formation. researchgate.net

Recent strategies have focused on generating arylamine radical intermediates from precursors under either oxidative or reductive single-electron transfer conditions. chemrxiv.org While not directly involving N-halo species, these studies highlight the principle of accessing nitrogen-centered radicals through redox events. Such radicals can undergo subsequent reactions, like anti-Markovnikov olefin addition, demonstrating the power of controlling electron transfer pathways to achieve specific chemical outcomes. chemrxiv.org The generation of synthetically useful radicals is a key feature of both electrochemical and photoredox catalysis approaches. noelresearchgroup.com

Electrochemical methods offer a green and controllable way to initiate redox chemistry in sulfonamides. acs.org By applying an electrical potential, it is possible to drive either oxidation or reduction, leading to the selective cleavage of different bonds within the molecule. acs.org Oxidative electrochemical conditions, for example, can generate nitrogen-centered radical cations or N-sulfonyliminium ions, which are key intermediates in various bond-forming and bond-breaking reactions. acs.org

Bond Activation and Cleavage Studies in Sulfonamide Chemistry

The sulfonamide group is generally stable, making the selective activation and cleavage of its constituent bonds (S-N, C-N, S-C) a significant challenge and an area of active research. rsc.org Understanding the mechanisms of bond cleavage is crucial for using sulfonamides as protecting groups and for the late-stage functionalization of drug molecules. acs.org

Sulfur-Nitrogen (S-N) Bond Cleavage: The S-N bond is a defining feature of sulfonamides. Under reductive electrochemical conditions, the selective cleavage of the N-S bond is a well-established strategy for deprotection. acs.org Theoretical studies on the fragmentation of sulfonamides, such as sulfamethoxazole, indicate that upon protonation at the nitrogen atom, the S-N bond can dissociate to form a sulfonyl cation and an aniline (B41778) fragment. researchgate.netrsc.org The energy required for this heterolytic S-N bond cleavage has been calculated to be around 50.25 kcal/mol for sulfamethoxazole. rsc.org Visible light-mediated protocols have also been developed for N-S bond activation without the need for a catalyst, leading to the generation of sulfonyl radicals for subsequent arylation reactions. rsc.org

Carbon-Nitrogen (C-N) Bond Cleavage: Cleavage of the C-N bond adjacent to the sulfonamide nitrogen is less common but has been achieved through oxidative electrochemistry. acs.org This electrically driven N(sp²)–C(sp²) and N(sp²)–C(sp³) bond cleavage provides a mild and green alternative to conventional methods that require stoichiometric chemical oxidants. acs.org The mechanism is proposed to involve the formation of an N-sulfonyliminium ion intermediate, which facilitates the scission of the C-N bond. acs.org This approach allows for the sequential cleavage of different bonds by controlling the amount of electrical charge passed through the reaction. acs.org

Other Bond Cleavage Methods: Photolytic methods have also been shown to cleave the sulfonamide bond. Irradiation with ultraviolet light, particularly at wavelengths around 2537 angstroms, can effectively break the S-N bond to yield the corresponding amino acid from a sulfonylated precursor. nih.gov

The table below summarizes different methodologies for bond activation and cleavage in sulfonamides and their analogues.

| Bond Type | Activation Method | Key Intermediates | Application |

|---|---|---|---|

| S-N | Reductive Electrochemistry | Anion radical | Tosyl deprotection |

| S-N | Visible Light Mediation | Sulfonyl radical | Arylation reactions |

| S-N | Photolysis (UV) | Excited state species | Deprotection |

| C-N | Oxidative Electrochemistry | N-sulfonyliminium ion | Late-stage functionalization |

| C-H | Base-promoted | [2+2] cycloaddition intermediate | C-H functionalization |

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating the detailed mechanisms of chemical reactions, including determining the rate-limiting steps and the influence of various reaction parameters. For analogues of this compound, such as N-halo-p-toluenesulfonamides (Chloramine-T and Bromamine-T), kinetic investigations have provided valuable mechanistic insights into their oxidative behavior. researchgate.net

A study on the oxidation of the nonsteroidal anti-inflammatory drug diclofenac by Chloramine-T (CAT) and Bromamine-T (BAT) in an alkaline medium found that the reactions follow identical kinetics. researchgate.net The reaction rate showed a first-order dependence on the concentration of the oxidant ([oxidant]₀) and a fractional-order dependence on the concentrations of both diclofenac ([diclofenac]₀) and sodium hydroxide (B78521) ([NaOH]). researchgate.net

The observed kinetics can be described by the following rate law expression: Rate = k [Oxidant] [Diclofenac]x [OH⁻]y where x and y are the fractional orders.

This fractional order dependence suggests a multi-step mechanism, likely involving a pre-equilibrium step. A Michaelis-Menten type mechanism was proposed, which involves the formation of a complex between the substrate and the oxidant before the rate-determining step. researchgate.net

The study also highlighted that the rate of oxidation was approximately four times faster with Bromamine-T compared to Chloramine-T under identical conditions. researchgate.net This difference in reactivity is attributed to the higher electrophilicity of the Br⁺ ion compared to the Cl⁺ ion and the differences in the van der Waal's radii of bromine and chlorine. researchgate.net Activation parameters, such as the enthalpy and entropy of activation, were also computed to further support the proposed mechanism. researchgate.net

The table below presents a summary of the kinetic findings for the oxidation of diclofenac by N-halo-p-toluenesulfonamides.

| Kinetic Parameter | Observation with Chloramine-T (CAT) & Bromamine-T (BAT) | Mechanistic Implication |

|---|---|---|

| Order w.r.t. [Oxidant] | First-order | The rate-determining step involves one molecule of the oxidant. |

| Order w.r.t. [Diclofenac] | Fractional-order | Formation of a substrate-oxidant complex in a pre-equilibrium step. |

| Order w.r.t. [NaOH] | Fractional-order | The active oxidant species is likely formed in a base-catalyzed equilibrium. |

| Relative Rate (BAT vs. CAT) | BAT is ~4x faster | Higher electrophilicity of Br⁺ compared to Cl⁺. |

| Proposed Mechanism | Michaelis-Menten type | Involves complex formation prior to the rate-limiting step. |

These kinetic investigations, while performed on analogues, provide a robust framework for understanding the potential reaction pathways of this compound, particularly if it were to be converted into an N-halo derivative or subjected to similar oxidative conditions.

Structural Elucidation and Molecular Architecture Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of N,N-Dibutyl-4-chlorobenzenesulfonamide at the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J) in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the different hydrogen environments in the molecule. The 4-chlorobenzenesulfonyl moiety displays a characteristic AA'BB' system for its aromatic protons, which simplifies to two distinct doublets due to the para-substitution pattern. The two butyl chains, being chemically equivalent, give rise to four sets of signals corresponding to the four methylene/methyl groups. The chemical shift of the α-methylene protons (adjacent to the nitrogen) is significantly influenced by the deshielding effect of the electron-withdrawing sulfonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the molecular structure by showing the expected number of carbon signals. The aromatic ring exhibits four distinct signals, with the carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the sulfur (C-S) showing characteristic chemical shifts. The two equivalent butyl groups display four signals for the aliphatic carbons.

The conformational dynamics of the molecule, particularly the rotation around the S-N bond and the conformation of the butyl chains, can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and by studying spectral changes at different temperatures.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic H (ortho to SO₂) | 7.75 - 7.85 | Doublet | Aromatic C (C-S) | 138 - 140 |

| Aromatic H (ortho to Cl) | 7.45 - 7.55 | Doublet | Aromatic C (C-Cl) | 139 - 141 |

| α-CH₂ (N-CH₂) | 3.10 - 3.20 | Triplet | Aromatic C (ortho to SO₂) | 128 - 129 |

| β-CH₂ | 1.50 - 1.60 | Multiplet | Aromatic C (ortho to Cl) | 129 - 130 |

| γ-CH₂ | 1.25 - 1.35 | Multiplet | α-CH₂ (N-CH₂) | 48 - 50 |

| δ-CH₃ | 0.85 - 0.95 | Triplet | β-CH₂ | 32 - 33 |

| γ-CH₂ | 19 - 20 | |||

| δ-CH₃ | 13 - 14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups within this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and appear in distinct regions, providing definitive evidence for the sulfonamide functional group. Other key absorptions include those for C-N stretching, S-N stretching, aromatic C=C stretching, and the C-Cl bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations, particularly of the non-polar bonds, tend to be more intense in the Raman spectrum. The symmetric S=O stretch and the vibrations of the aromatic ring are typically strong and well-defined.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| S=O Asymmetric Stretch | 1350 - 1320 | Very Strong |

| S=O Symmetric Stretch | 1170 - 1150 | Very Strong |

| C-N Stretch | 1180 - 1130 | Medium |

| S-N Stretch | 940 - 900 | Medium |

| C-Cl Stretch | 750 - 700 | Strong |

Mass Spectrometry for Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation behavior under ionization. researchgate.net The molecular formula is C₁₄H₂₂ClNO₂S, corresponding to a molecular weight of approximately 303.85 g/mol . epa.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) is typically observed, and its isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S and ³⁴S), can be used for confirmation. Common fragmentation pathways for N,N-dialkylbenzenesulfonamides include:

Cleavage of the S-N bond: This can lead to the formation of the 4-chlorobenzenesulfonyl cation ([C₆H₄ClSO₂]⁺) at m/z 175, which is often a prominent peak.

Loss of SO₂: Fragmentation can occur with the elimination of a neutral sulfur dioxide molecule from the molecular ion or subsequent fragments.

α-Cleavage of the alkyl chain: The C-C bond adjacent (alpha) to the nitrogen atom can break, leading to the loss of a propyl radical (C₃H₇•) and formation of a characteristic iminium ion.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen from one of the butyl chains can be transferred to the sulfonyl oxygen, followed by the elimination of butene (C₄H₈).

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 303/305 | [M]⁺ (Molecular Ion) | - |

| 260/262 | [M - C₃H₇]⁺ | α-Cleavage of butyl chain |

| 175/177 | [C₆H₄ClSO₂]⁺ | S-N bond cleavage |

| 111/113 | [C₆H₄Cl]⁺ | Loss of SO₂ from [C₆H₄ClSO₂]⁺ |

Crystallographic Analysis and Solid-State Structure

While detailed spectroscopic data provides a picture of the individual molecule, crystallographic analysis reveals how these molecules arrange themselves in the solid state, governed by a network of intermolecular forces.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com Although a specific crystal structure for this compound is not publicly documented, analysis of closely related N,N-dialkyl-benzenesulfonamides allows for a reliable prediction of its key structural features. nsf.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks, C–H···X Interactions)

The solid-state packing of this compound is directed by a combination of weak non-covalent interactions. nih.gov Since the molecule lacks a traditional hydrogen bond donor (like an N-H group), the supramolecular assembly is primarily governed by weaker C–H···O and C–H···π interactions. deakin.edu.au

C–H···O Interactions: The hydrogen atoms on the α-methylene groups of the butyl chains are slightly acidic and can interact with the highly electronegative oxygen atoms of the sulfonyl groups on neighboring molecules. These interactions act as a form of weak hydrogen bonding, organizing the molecules into specific motifs like chains or dimers. nih.govresearchgate.net

C–H···π Interactions: Hydrogen atoms from the alkyl chains of one molecule can interact with the electron-rich π-system of the chlorophenyl ring of an adjacent molecule.

The interplay of these weak interactions dictates the final crystal packing, influencing the material's physical properties such as melting point and solubility. The study of these supramolecular assemblies is crucial for understanding and engineering the properties of molecular solids. nih.gov

Analysis of Crystal Packing and Polymorphism

Studies dedicated to the single-crystal X-ray diffraction of this compound, which would provide insights into its crystal lattice structure, intermolecular forces, and potential polymorphic forms, have not been reported. As a result, there is no published data regarding its unit cell parameters, space group, or the specific arrangement of molecules within the crystal. Information on hydrogen bonds, halogen bonds, or other non-covalent interactions that govern the crystal packing of this specific sulfonamide is therefore unavailable. Furthermore, the question of whether this compound exhibits polymorphism—the ability to exist in multiple crystalline forms with different physical properties—remains unexplored in the scientific literature.

Data Tables

Due to the lack of experimental data from crystallographic studies on this compound, no data tables can be generated.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For N,N-Dibutyl-4-chlorobenzenesulfonamide, a DFT study would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Further calculations could explore the molecule's conformational space to map out its energy landscape. This would identify different stable conformers (rotational isomers) and the energy barriers between them, which is particularly relevant for the flexible butyl chains in this compound.

Table 1: Hypothetical DFT Optimized Geometry Parameters for this compound (Note: This table is illustrative as specific research data is unavailable.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S-N | 1.65 | O-S-O | 120.5 |

| S-O | 1.45 | C-S-N | 107.2 |

| C-Cl | 1.75 | S-N-C(butyl) | 118.0 |

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 2: Hypothetical FMO Energies and Global Reactivity Indices for this compound (Note: This table is illustrative as specific research data is unavailable.)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -7.2 |

| E(LUMO) | -1.5 |

| HOMO-LUMO Gap | 5.7 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.85 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This analysis can quantify intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled bonding or lone pair orbital to an empty antibonding orbital.

For this compound, NBO analysis would reveal the nature of the bonding between the sulfonyl group, the aromatic ring, and the nitrogen atom. It would also quantify the delocalization of electron density and the natural atomic charges on each atom, providing insight into the molecule's polarity and reactive sites. The analysis of donor-acceptor interactions would highlight important stabilizing charge transfer effects within the molecule.

Non-Covalent Interaction (NCI) Analysis and Energy Frameworks

The study of non-covalent interactions is essential for understanding how molecules interact with each other, which is critical for crystal engineering, materials science, and drug design.

Characterization of Weak Interactions and Topological Analysis of Electron Density

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. The analysis generates plots that highlight regions of space involved in these interactions.

A topological analysis of the electron density, often using the Quantum Theory of Atoms in Molecules (QTAIM), would identify bond critical points (BCPs) associated with non-covalent interactions. The properties of the electron density at these BCPs can be used to classify and quantify the strength of these interactions.

Computational Modeling of Crystal Packing and Lattice Energies

Computational modeling can be used to predict how this compound molecules would pack in a crystal lattice. By analyzing the intermolecular interactions identified through NCI and other methods, it is possible to build a model of the crystal structure.

From this model, the lattice energy—the energy required to separate the molecules in the crystal to an infinite distance—can be calculated. This provides a measure of the stability of the crystal packing. Energy framework calculations can further visualize the energetic landscape of the crystal, showing the relative strengths of different intermolecular interactions in various directions.

Computational Prediction of Molecular Properties from Equilibrium Geometries (e.g., pKa Values)rsc.org

The pKa of a sulfonamide is determined by the stability of the anion formed upon deprotonation of the sulfonamide nitrogen. Computational approaches calculate the Gibbs free energy change (ΔG) for this deprotonation reaction in solution. A molecule's equilibrium geometry, which is its lowest energy three-dimensional arrangement of atoms, is the starting point for these calculations. This geometry is typically determined using quantum mechanical methods like Density Functional Theory (DFT).

Several computational strategies exist for pKa prediction. One common method involves a thermodynamic cycle that dissects the deprotonation process into gas-phase and solvation energy components. Another is the direct approach, which calculates the free energy of the acidic and basic forms directly in a simulated solvent environment. Recent studies have also demonstrated strong linear correlations between specific geometric parameters, such as the S-N bond length in the equilibrium geometry of sulfonamides, and their aqueous pKa values. chemrxiv.org These relationships can provide a rapid and accurate means of pKa prediction for a series of related compounds. chemrxiv.org

For a molecule like this compound, a computational study would first involve optimizing the geometries of both the neutral compound and its corresponding anion. Following this, the energies of these species would be calculated, incorporating a solvation model to account for the effects of the solvent (typically water). The difference in these energies is then used to calculate the pKa. The accuracy of these predictions can be high, with some computational models achieving a mean absolute error as low as 0.3 pKa units for similar types of compounds.

While specific research findings on the computationally predicted pKa of this compound are not detailed in the provided search results, the table below illustrates the type of data that would be generated from such a computational study. The values presented are hypothetical, based on typical results for analogous aromatic sulfonamides found in the literature.

Table 1: Illustrative Computational Prediction of pKa for this compound

| Computational Method | Basis Set | Solvation Model | Predicted pKa |

|---|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 10.2 |

| DFT (M06-2X) | 6-311+G(d,p) | SMD (Water) | 9.8 |

Note: The data in this table is illustrative and not based on published research for this specific compound. It serves to demonstrate the output of computational pKa prediction studies.

Derivatives and Analogues: Advanced Chemical Research

Synthetic Strategies for N,N-Dibutyl-4-chlorobenzenesulfonamide Derivatives

The synthesis of derivatives of this compound primarily involves two key approaches: modification of the substituents on the sulfonamide nitrogen and alterations to the 4-chlorophenyl ring. These strategies allow for the introduction of diverse chemical functionalities, thereby modulating the molecule's steric and electronic properties. The initial step in many synthetic pathways involves the reaction of 4-chlorobenzenesulfonyl chloride with various amines to create a foundational N-substituted-4-chlorobenzenesulfonamide, which can then be further derivatized. researchgate.netajphs.com

The nitrogen atom of the sulfonamide group is a prime site for introducing structural diversity. While the parent compound features two butyl groups, these can be replaced or modified through various N-alkylation and N-arylation reactions to synthesize a broad spectrum of derivatives.

N-Alkylation: This involves the introduction of new alkyl or aralkyl groups onto the sulfonamide nitrogen. Classical methods often employ alkyl halides in the presence of a base. dnu.dp.ua More advanced and efficient methods utilize alcohols as "green" alkylating reagents, often facilitated by transition metal catalysts. ionike.com For instance, iron(II) chloride has been shown to effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols through a "borrowing hydrogen" methodology, which offers high yields and avoids the formation of harmful byproducts. ionike.com These reactions allow for the substitution of the butyl groups with a wide variety of other alkyl chains, introducing different lengths, branching, or functional groups.

N-Arylation: The introduction of aryl groups onto the sulfonamide nitrogen can be achieved through several modern cross-coupling techniques. Copper-catalyzed N-arylation reactions are particularly common and can be performed under mild conditions. organic-chemistry.orgacs.org One such method involves the coupling of sulfonamides with arylboronic acids, promoted by copper acetate (B1210297) and a base like triethylamine, which proceeds efficiently at room temperature. acs.org Transition-metal-free approaches have also been developed, using reagents like o-silylaryl triflates in the presence of cesium fluoride (B91410) to achieve N-arylation under very mild conditions. nih.gov These strategies enable the synthesis of derivatives where one or both butyl groups are replaced by phenyl, substituted phenyl, or other aromatic moieties, significantly altering the electronic and steric profile of the molecule.

| Reaction Type | Catalyst/Promoter | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | FeCl₂/K₂CO₃ | Benzylic Alcohols | "Borrowing hydrogen" method; high yields (>90%) | ionike.com |

| N-Alkylation | Manganese Dioxide | Alcohols | Solvent-free conditions under air; efficient | organic-chemistry.org |

| N-Arylation | Copper Acetate/Triethylamine | Arylboronic Acids | Mild, room temperature conditions; good to excellent yields | acs.org |

| N-Arylation | Copper Catalyst (Ligand-Free) | Aryl Halides | Reaction in water; simple workup | organic-chemistry.org |

| N-Arylation | Cesium Fluoride (CsF) | o-Silylaryl Triflates | Transition-metal-free; mild conditions | nih.gov |

Modifying the 4-chlorophenyl ring of this compound offers another powerful route to new derivatives. These modifications can alter the molecule's electronic properties, solubility, and potential for intermolecular interactions. Standard electrophilic aromatic substitution reactions can be employed, although the sulfonamide group's deactivating nature must be considered.

Synthetic strategies can include:

Further Halogenation: Introducing additional halogen atoms onto the benzene (B151609) ring.

Nitration: Introducing nitro groups, which can subsequently be reduced to amino groups for further functionalization.

Claisen-Schmidt Condensation: In cases where an acetophenone (B1666503) derivative of the sulfonamide is first synthesized, it can undergo condensation with various benzaldehydes to produce chalcone (B49325) derivatives. nih.gov This introduces a conjugated system that can significantly impact the molecule's properties.

Supramolecular Chemistry and Metal Complex Formation

The sulfonamide moiety is a key player in directing non-covalent interactions, making this compound and its derivatives interesting candidates for supramolecular chemistry and as ligands in coordination complexes.

The sulfonamide group contains potential donor atoms (nitrogen and oxygen) that can coordinate with metal ions. While the N,N-disubstituted nature of the parent compound may reduce the coordinating ability of the nitrogen atom due to steric hindrance, derivatives with less bulky substituents or those incorporating other functional groups can act as effective ligands. For example, Schiff base derivatives of related sulfonamides, such as those derived from sulfanilamide, have been shown to form stable complexes with transition metals like Cu(II), Zn(II), Ni(II), and Cd(II). researchgate.netjournalcsij.com In these cases, coordination typically occurs through the imine nitrogen atom. researchgate.netjournalcsij.com Thioamide analogues of sulfonamides can act as bidentate ligands, coordinating to metals via both sulfur and nitrogen atoms. researchgate.net The specific geometry and electronic structure of the resulting metal complexes are dictated by the nature of the metal ion and the precise structure of the sulfonamide-based ligand.

The sulfonamide functional group is an excellent hydrogen bond donor (in primary and secondary sulfonamides) and acceptor (via its sulfonyl oxygens), which drives self-assembly and molecular recognition processes. In the crystalline state, sulfonamide derivatives often form extended networks through intermolecular hydrogen bonds, such as N-H···O interactions, leading to structures like cyclic dimers. nih.gov

While this compound lacks an N-H bond for hydrogen donation, its sulfonyl oxygens can still act as hydrogen bond acceptors. Furthermore, when the butyl groups are replaced with moieties capable of other non-covalent interactions (e.g., peptides or aromatic groups), complex self-assembling systems can be created. nih.govreading.ac.uk For example, conjugating sulfonamides to polymers can lead to pH-responsive, self-assembled nanoparticles. nih.gov The interplay of hydrogen bonding, π-stacking (in aryl-substituted derivatives), and hydrophobic interactions governs the formation of these supramolecular structures, which can range from discrete dimers to extended fibrils and hydrogels. nih.govreading.ac.uk

Structure-Property Relationship Studies in Designed Derivatives

A central goal in synthesizing derivatives of this compound is to establish clear relationships between molecular structure and macroscopic properties. By systematically altering substituents on both the nitrogen atom and the benzene ring, researchers can probe how these changes influence the compound's chemical and physical behavior.

| Structural Modification | Observed Effect | Example Context | Reference |

|---|---|---|---|

| Substitution on the benzenesulfonyl ring (e.g., 4-methyl vs. 3-methyl) | Alters biological activity (PPI inhibition); para-position preferred | 1,4-bis(arylsulfonamido)benzene derivatives | nih.gov |

| Introduction of a chalcone moiety via benzene ring modification | Confers significant anticancer and antioxidant properties | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | nih.gov |

| Variation of N-substituents (alkyl vs. aryl) | Modulates steric and electronic properties, influencing solid-state packing and intermolecular interactions | General synthesis of N-substituted sulfonamides | researchgate.netmdpi.com |

| Incorporation into a biguanide (B1667054) scaffold | Induces apoptosis and cell cycle arrest in cancer cells | Sulfonamide-based metformin (B114582) derivatives | nih.gov |

Future Directions and Emerging Research Areas

Integration of Advanced Automation in Synthetic Methodologies

The synthesis of N,N-dialkylsulfonamides, including N,N-Dibutyl-4-chlorobenzenesulfonamide, has traditionally been performed using batch-wise processes. These methods, while effective, can be time-consuming and may present challenges in scalability and reproducibility. The future of sulfonamide synthesis is increasingly pointing towards the integration of advanced automation and continuous flow chemistry. researchgate.netmdpi.com

Automated synthesis platforms offer the potential for rapid reaction optimization, high-throughput screening of reaction conditions, and the on-demand synthesis of compound libraries. mit.edu For a molecule like this compound, an automated system could efficiently explore a wide range of reaction parameters, such as temperature, reaction time, and reagent stoichiometry, to maximize yield and purity. This is particularly relevant for the derivatization of the core molecule to create analogues with tailored properties.

Continuous flow chemistry represents another significant leap forward. researchgate.net By performing reactions in a continuously flowing stream rather than a flask, flow reactors can offer superior heat and mass transfer, enhanced safety for handling hazardous reagents, and seamless integration of reaction and purification steps. mdpi.com The synthesis of aryl sulfonyl chlorides, the precursors to compounds like this compound, has already been a subject of investigation in flow chemistry to improve safety and efficiency. researchgate.netmdpi.com The application of such technologies to the subsequent amination step with dibutylamine (B89481) is a logical and promising future direction.

Table 1: Comparison of Batch vs. Automated Flow Synthesis for Sulfonamides

| Feature | Batch Synthesis | Automated Flow Synthesis |

| Scalability | Often requires re-optimization for different scales. | More readily scalable by extending run time. |

| Reproducibility | Can be subject to variations between batches. | High degree of consistency and reproducibility. mit.edu |

| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes at any given time enhance safety. mdpi.com |

| Optimization | Time-consuming, requiring numerous individual experiments. | Rapid optimization through automated parameter variation. mit.edu |

| Data Generation | Manual data collection and analysis. | Integrated sensors for real-time data logging and analysis. |

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is paramount for the rational design of improved synthetic routes and the prediction of reaction outcomes. For reactions involving this compound and its derivatives, a deeper mechanistic insight, supported by computational chemistry, is a key area for future research.

Computational studies, particularly using Density Functional Theory (DFT), can provide valuable information about the transition states, reaction intermediates, and energetic pathways of chemical transformations. nih.govnih.gov For instance, the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and dibutylamine to form the target compound can be modeled to understand the precise bond-forming and bond-breaking events. Such studies can elucidate the role of the solvent, the influence of the butyl groups on the nitrogen's nucleophilicity, and the electronic effects of the chloro- and sulfonyl- groups on the benzene (B151609) ring.

Furthermore, as this compound is used as a scaffold for more complex molecules, understanding the mechanisms of subsequent reactions is crucial. For example, if the aromatic ring is further functionalized, computational models can predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. This predictive power can save significant experimental effort and resources. nih.gov

Exploration of Novel Structural Motifs and Molecular Scaffolds

While this compound is a valuable compound in its own right, its true potential may lie in its use as a building block for the synthesis of novel structural motifs and molecular scaffolds. The 4-chlorobenzenesulfonamide (B1664158) core is a versatile starting point for creating a diverse range of more complex molecules. researchgate.netajphs.com

One promising avenue of research is the use of this compound in the synthesis of heterocyclic systems. mdpi.com The sulfonamide nitrogen and the aromatic ring can be incorporated into larger ring structures, potentially leading to the discovery of new classes of compounds with interesting biological or material properties. For example, intramolecular cyclization reactions could be designed to create fused ring systems containing the sulfonamide moiety.

Another area of exploration is the derivatization of the core structure. The chlorine atom on the benzene ring can be replaced through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This would enable the creation of a library of N,N-dibutyl-benzenesulfonamide derivatives with systematically varied electronic and steric properties. Such libraries are invaluable in drug discovery and materials science for structure-activity relationship (SAR) studies. nih.gov

Table 2: Potential Derivatizations of this compound

| Reaction Type | Reagent/Catalyst | Potential New Functional Group |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Aryl group |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | Amino group |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst | Alkynyl group |

| Cyanation | Cyanide source, Palladium or Nickel catalyst | Cyano group |

Multidisciplinary Research Trajectories in Advanced Chemical Science

The future of chemical research lies in its integration with other scientific disciplines. This compound and its derivatives, owing to the versatile nature of the sulfonamide group, are well-positioned to be at the heart of multidisciplinary research projects.

In medicinal chemistry, sulfonamides are a well-established pharmacophore found in a wide range of drugs, including antibacterial, anticancer, and antiviral agents. google.comnih.gov Future research could focus on synthesizing and screening libraries of this compound derivatives for various biological activities. The dibutyl groups can influence the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution in the body.

In materials science, the rigid aromatic core and the polar sulfonamide group could be exploited in the design of new functional materials. For example, derivatives of this compound could be explored as components of polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the aromatic ring through derivatization would be particularly advantageous in this context.

In agrochemistry, sulfonamides have been investigated for their herbicidal and pesticidal properties. The systematic synthesis and screening of this compound derivatives could lead to the discovery of new and effective crop protection agents.

The convergence of these research trajectories, powered by advancements in automation and a deeper mechanistic understanding, will undoubtedly unlock the full potential of this compound and its related compounds in the broader landscape of advanced chemical science.

Q & A

Q. How can crystallographic twinning or poor diffraction quality be addressed during structural analysis?

- Answer : For twinned crystals, use the TwinRotMat option in SHELXL to refine twin laws. Improve diffraction by optimizing crystallization conditions (e.g., additive screening with Hampton Research kits). Low-temperature data collection (100 K) reduces thermal motion artifacts. If resolution remains poor, supplement with PDF (pair distribution function) analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.